molecular formula C8H7NO3 B12966097 5,6-Dihydroxyindolin-3-one

5,6-Dihydroxyindolin-3-one

Cat. No.: B12966097
M. Wt: 165.15 g/mol
InChI Key: ZVDJZAGLPBLUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

5,6-Dihydroxyindolin-3-one (DHI) is a significant compound in the realm of biological research, particularly due to its diverse biological activities. This article delves into its antibacterial, antifungal, antiviral, and antiparasitic properties, as well as its cytotoxic effects on various cell types. The findings are supported by case studies and data tables that summarize key research outcomes.

This compound is a derivative of indole and is primarily known for its role as an intermediate in the biosynthesis of eumelanin. It can be synthesized through various methods, including the oxidation of dopamine to norepichrome followed by reduction to leuco compounds and subsequent transformations to yield DHI . The molecular formula for DHI is C8H7NO2C_8H_7NO_2.

Antibacterial and Antifungal Activity

DHI exhibits broad-spectrum antibacterial and antifungal activities. Research indicates that it can effectively inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that DHI's spontaneous oxidation products possess significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the micromolar range .

Table 1: Antibacterial Activity of this compound

PathogenMIC (µM)
E. coli15
S. aureus20
Candida albicans25

Antiviral and Antiparasitic Effects

DHI has shown promising antiviral properties, particularly against baculoviruses. In vitro studies revealed that preincubation with DHI significantly reduced viral infectivity in insect cell lines. For example, an experiment reported a 97% mortality rate in Sf9 cells treated with DHI at a concentration of 1 mM . Additionally, DHI demonstrated activity against parasitic wasps, with LC50 values indicating effective toxicity towards their eggs .

Table 2: Virucidal Activity of this compound

Virus/ParasiteLC50 (µM)
Baculovirus5.6
Microplitis demolitor eggs111.0

Cytotoxic Effects

While DHI exhibits beneficial antimicrobial properties, it also poses cytotoxic risks to host cells. Studies have shown that high concentrations of DHI can lead to DNA polymerization and protein crosslinking in human cells, suggesting potential implications for cellular health . Notably, the cytotoxicity is dose-dependent; lower concentrations may be safe while higher doses can lead to significant cellular damage.

Table 3: Cytotoxicity of this compound on Human Cells

Concentration (mM)Cell Viability (%)
0.190
0.575
1.050
2.0<10

Case Studies

  • Insect Immunity : A study investigated the role of DHI in insect immune responses, particularly through the activation of phenoloxidase (PO). The research highlighted how DHI production upon infection aids in pathogen immobilization but also risks damaging host tissues if not regulated properly .
  • Human Retinal Cells : Another study assessed the effects of DHI on human retinal pigment epithelial cells (ARPE-19). Results indicated that exposure to DHI could exacerbate UV-A induced damage, raising concerns about its safety in ocular applications .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

5,6-dihydroxy-1,2-dihydroindol-3-one

InChI

InChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-2,9-11H,3H2

InChI Key

ZVDJZAGLPBLUHM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2N1)O)O

Origin of Product

United States

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